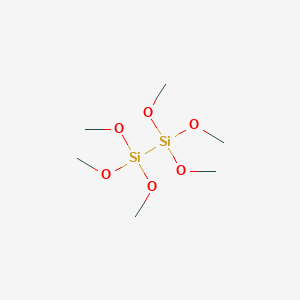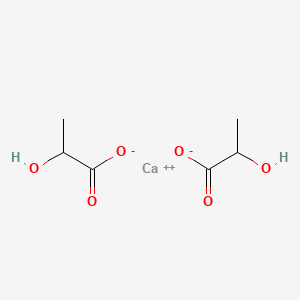
2-Methyl-1(4-Trifluormethoxyphenyl)propan-1-on
Übersicht
Beschreibung
2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one is a useful research compound. Its molecular formula is C11H11F3O2 and its molecular weight is 232.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizin: Potenzielle Synthese von Therapeutischen Wirkstoffen
Diese Verbindung wird in der medizinischen Chemie wegen ihres Potenzials als Vorläufer bei der Synthese von Therapeutika untersucht. Ihre Trifluormethoxygruppe könnte entscheidend für die Entwicklung neuer Medikamente mit verbesserten pharmakokinetischen Eigenschaften sein .
Landwirtschaft: Entwicklung von Pestiziden
In der Landwirtschaft kann 2-Methyl-1(4-Trifluormethoxyphenyl)propan-1-on als Zwischenprodukt bei der Synthese von Pestiziden dienen. Seine strukturellen Komponenten könnten zur Herstellung von Verbindungen beitragen, die eine spezifische Wirkung gegen landwirtschaftliche Schädlinge haben .
Materialwissenschaft: Polymersynthese
Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Polymerforschung, wo sie zur Synthese neuer Polymertypen mit spezifischen Eigenschaften wie erhöhter Haltbarkeit oder chemischer Beständigkeit eingesetzt werden könnte .
Umweltwissenschaften: Behandlung von Umweltverschmutzung
Die Forschung in den Umweltwissenschaften könnte diese Verbindung in Prozessen zur Behandlung und Neutralisierung von Schadstoffen nutzen. Ihre chemischen Eigenschaften könnten beim Abbau von giftigen Stoffen zu weniger schädlichen Stoffen helfen .
Biochemie: Studien zur Enzyminhibition
In der Biochemie könnte this compound verwendet werden, um die Enzyminhibition zu untersuchen, Einblicke in das Enzymverhalten zu gewinnen und die Entwicklung von Inhibitoren für die Krankheitsbehandlung zu unterstützen .
Pharmakologie: Medikamentenabgabesysteme
Pharmakologische Anwendungen könnten die Verwendung dieser Verbindung in Medikamentenabgabesystemen umfassen. Ihre Molekülstruktur könnte vorteilhaft für die Entwicklung von Trägern sein, die die Löslichkeit und Abgabeeffizienz von Medikamenten verbessern .
Analytische Chemie: Chromatographische Analyse
Analytische Chemiker könnten this compound als Standard oder Reagenz in chromatographischen Analysetechniken verwenden, um Geräte zu kalibrieren oder bestimmte chemische Einheiten zu detektieren .
Chemieingenieurwesen: Prozessoptimierung
Im Chemieingenieurwesen könnte diese Verbindung in Studien zur Prozessoptimierung beteiligt sein. Ihre Stabilität und Reaktivität können wertvoll sein, um chemische Prozesse für industrielle Anwendungen zu modellieren und zu optimieren .
Eigenschaften
IUPAC Name |
2-methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-7(2)10(15)8-3-5-9(6-4-8)16-11(12,13)14/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLLMOWTLDDQIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC=C(C=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00204985 | |
| Record name | 2-Methyl-1-(4-(trifluoromethoxy)phenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00204985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1-Propanone, 2-methyl-1-[4-(trifluoromethoxy)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
56425-84-4 | |
| Record name | 2-Methyl-1-[4-(trifluoromethoxy)phenyl]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56425-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 2-methyl-1-(4-(trifluoromethoxy)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056425844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanone, 2-methyl-1-[4-(trifluoromethoxy)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methyl-1-(4-(trifluoromethoxy)phenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00204985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.684 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(4-Ethoxyphenyl)ethynyl]-4-propylbenzene](/img/structure/B1583571.png)











